4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic compound characterized by a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. This compound is notable for its medicinal properties and is often used as a scaffold in drug discovery due to its stability and ability to undergo various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under the catalysis of trifluoracetic acid. This method allows for the creation of a combinatorial library of tetra- and persubstituted derivatives . Another approach involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce various substituents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of robust catalysts and efficient purification techniques would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include aryl boronic acids for Suzuki coupling reactions.
Reduction Reactions: Reductive desulfurization is used to modify the sulfur-containing derivatives.
Hydrolysis: Hydrolysis of ester groups to form carboxylic acids.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and aryl boronic acids.
Reductive Desulfurization: Employs reducing agents such as sodium borohydride.
Hydrolysis: Typically conducted under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific biological activities .
Scientific Research Applications
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a probe molecule in biochemical assays.
Medicine: Investigated for its potential as an antituberculotic agent and as a scaffold for developing drugs targeting various diseases
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to bind to pantothenate synthetase in Mycobacterium tuberculosis, inhibiting its activity and thereby exerting antituberculotic effects . The compound’s structure allows it to engage in hydrogen bonding and other interactions with its targets, disrupting their normal function .
Comparison with Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives such as:
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Used in similar synthetic applications but with different reactivity due to the bromine substituent.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications but differing in the fusion of the pyrazole ring with a pyrimidine ring.
The uniqueness of this compound lies in its dichloro substitution, which imparts distinct chemical properties and reactivity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4,6-dichloro-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)10-6-3(4)2-9-11-6/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMYBHMAMVXIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2)N=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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